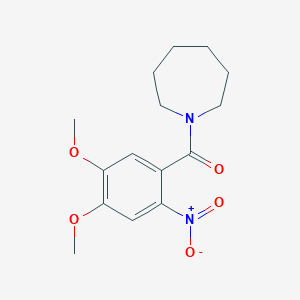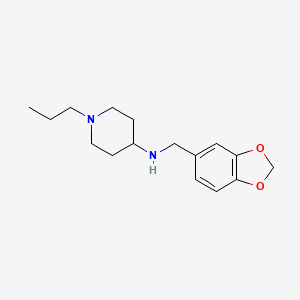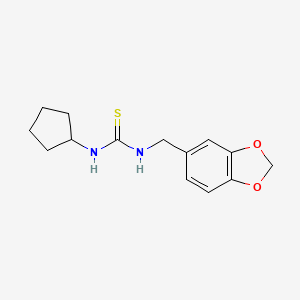
N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea, also known as BMT-2, is a chemical compound that has gained attention in recent years due to its potential therapeutic properties. BMT-2 belongs to the class of compounds known as benzodioxole derivatives, which have been shown to possess a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth, metabolism, and inflammation. N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea has been shown to inhibit the activity of enzymes such as protein kinase C and glycogen synthase kinase 3, which are involved in cell signaling and metabolism. N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the improvement of glucose tolerance and insulin sensitivity, and the protection against neurotoxicity and cognitive impairment. N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea has also been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea in lab experiments is its broad range of potential therapeutic applications. N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea has been shown to have activity in a variety of biological systems, making it a versatile tool for researchers. However, one limitation of using N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea. One area of interest is the development of more efficient synthesis methods for N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea and related compounds. Another area of interest is the exploration of the pharmacokinetics and pharmacodynamics of N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea in animal models and humans. Additionally, further studies are needed to elucidate the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea and to identify its molecular targets. Finally, clinical trials are needed to determine the safety and efficacy of N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea in humans for various therapeutic applications.
Métodos De Síntesis
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea involves the reaction between 1,3-benzodioxole-5-carboxaldehyde and cyclopentyl isothiocyanate in the presence of a base. The reaction yields N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea as a white crystalline solid. The purity of the compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea has been studied for its potential therapeutic applications in a variety of areas, including cancer, diabetes, and neurodegenerative diseases. In cancer research, N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea has been shown to inhibit the growth and proliferation of cancer cells, including breast, lung, and prostate cancer cells. In diabetes research, N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea has been shown to improve glucose tolerance and insulin sensitivity in animal models. In neurodegenerative disease research, N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea has been shown to protect against neurotoxicity and improve cognitive function in animal models.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c19-14(16-11-3-1-2-4-11)15-8-10-5-6-12-13(7-10)18-9-17-12/h5-7,11H,1-4,8-9H2,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYSCPHCRUNRMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-3-cyclopentylthiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


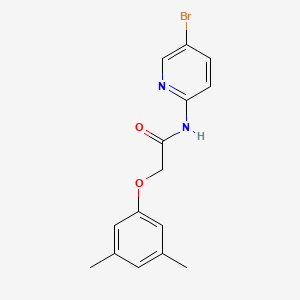
![5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5695202.png)
![N,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5695206.png)
![methyl 4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5695213.png)

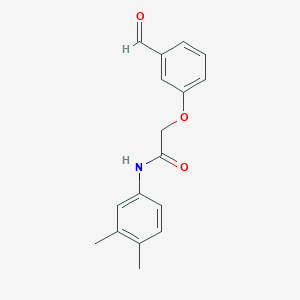
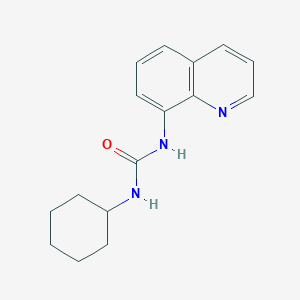
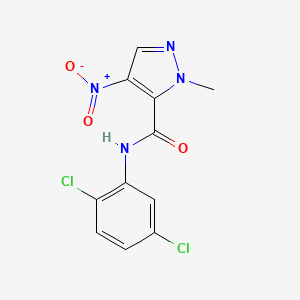
![ethyl 7-hydroxy-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5695239.png)
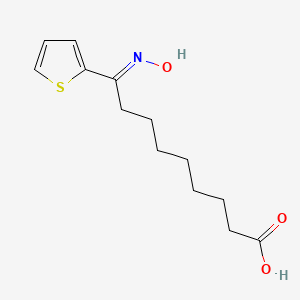
![2-{[2-(4-methoxyphenoxy)ethyl]sulfonyl}-1H-benzimidazole](/img/structure/B5695250.png)
